Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-
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Overview
Description
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is a unique organotellurium compound characterized by the presence of tellurium atoms linked through an ethynediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- typically involves the reaction of tellurium-containing precursors with ethynediyl intermediates. One common method includes the use of dichloromethane (DCM) as a solvent, where the tellurium precursors are slowly diffused and evaporated over a period of weeks to form single crystals suitable for X-ray diffraction studies .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- can undergo various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The ethynediyl bridge can participate in substitution reactions, where other groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
Scientific Research Applications
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism by which Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- exerts its effects involves interactions with molecular targets, such as enzymes and cellular receptors. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the ethynediyl bridge may facilitate interactions with other molecular structures, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propane-2,2-diylbis(oxyethane-2,1-diyl) diacetate: Another organotellurium compound with different functional groups and properties.
5,5′-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): A compound with a similar propane backbone but different substituents.
Uniqueness
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is unique due to its ethynediyl bridge and tellurium atoms, which confer distinct chemical and physical properties. These features make it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
184943-56-4 |
---|---|
Molecular Formula |
C8H14Te2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-propan-2-yltellanylethynyltellanyl)propane |
InChI |
InChI=1S/C8H14Te2/c1-7(2)9-5-6-10-8(3)4/h7-8H,1-4H3 |
InChI Key |
VLTLFNDQLVQGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Te]C#C[Te]C(C)C |
Origin of Product |
United States |
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